molecular formula C26H52NO7P B1235025 3-Oleoyl-rac-glycerol-1-phosphorylcholine CAS No. 3542-29-8

3-Oleoyl-rac-glycerol-1-phosphorylcholine

Cat. No. B1235025
CAS RN: 3542-29-8
M. Wt: 521.7 g/mol
InChI Key: YAMUFBLWGFFICM-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oleoyl-rac-glycerol-1-phosphorylcholine, also known as OGP, is a phospholipid molecule that is found in various biological systems. It is a natural product that has been identified in human blood plasma, milk, and other biological fluids. OGP has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

3-Oleoyl-rac-glycerol-1-phosphorylcholine exerts its biological effects by binding to specific receptors on the cell surface. The primary receptor for 3-Oleoyl-rac-glycerol-1-phosphorylcholine is G protein-coupled receptor 120 (GPR120), which is expressed in various tissues, including adipose tissue, intestine, and immune cells. 3-Oleoyl-rac-glycerol-1-phosphorylcholine binding to GPR120 activates intracellular signaling pathways that regulate various cellular processes, including inflammation, apoptosis, and glucose metabolism.
Biochemical and Physiological Effects:
3-Oleoyl-rac-glycerol-1-phosphorylcholine has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in immune cells. 3-Oleoyl-rac-glycerol-1-phosphorylcholine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-Oleoyl-rac-glycerol-1-phosphorylcholine has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes by increasing glucose uptake and inhibiting gluconeogenesis.

Advantages and Limitations for Lab Experiments

3-Oleoyl-rac-glycerol-1-phosphorylcholine has several advantages for lab experiments. It is a natural product that can be easily synthesized and purified. 3-Oleoyl-rac-glycerol-1-phosphorylcholine has been extensively studied for its biological effects, and its mechanism of action is well understood. However, there are also limitations to using 3-Oleoyl-rac-glycerol-1-phosphorylcholine in lab experiments. 3-Oleoyl-rac-glycerol-1-phosphorylcholine is a relatively large and complex molecule, which can make it difficult to study its interactions with other molecules. In addition, the cost of synthesizing and purifying 3-Oleoyl-rac-glycerol-1-phosphorylcholine can be high.

Future Directions

There are several future directions for research on 3-Oleoyl-rac-glycerol-1-phosphorylcholine. One area of research is to investigate the therapeutic potential of 3-Oleoyl-rac-glycerol-1-phosphorylcholine in various diseases, including cancer, inflammation, and metabolic disorders. Another area of research is to study the interactions of 3-Oleoyl-rac-glycerol-1-phosphorylcholine with other molecules, such as lipids and proteins. This can help to better understand the mechanism of action of 3-Oleoyl-rac-glycerol-1-phosphorylcholine and its biological effects. In addition, research can be conducted to develop more efficient synthesis methods for 3-Oleoyl-rac-glycerol-1-phosphorylcholine, which can reduce the cost of production and make it more accessible for research purposes.
Conclusion:
In conclusion, 3-Oleoyl-rac-glycerol-1-phosphorylcholine is a natural product that has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases. 3-Oleoyl-rac-glycerol-1-phosphorylcholine has been shown to have anti-inflammatory and anti-cancer properties, as well as improve glucose metabolism and insulin sensitivity. 3-Oleoyl-rac-glycerol-1-phosphorylcholine exerts its biological effects by binding to specific receptors on the cell surface and activating intracellular signaling pathways. Although there are limitations to using 3-Oleoyl-rac-glycerol-1-phosphorylcholine in lab experiments, there are several future directions for research on 3-Oleoyl-rac-glycerol-1-phosphorylcholine that can help to better understand its biological effects and potential therapeutic applications.

Synthesis Methods

3-Oleoyl-rac-glycerol-1-phosphorylcholine can be synthesized by the reaction of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) with 3-Oleoyl-sn-glycerol (OG) in the presence of phospholipase D. The reaction results in the formation of 3-Oleoyl-rac-glycerol-1-phosphorylcholine and water. The purity of 3-Oleoyl-rac-glycerol-1-phosphorylcholine can be improved by using high-performance liquid chromatography (HPLC) purification.

Scientific Research Applications

3-Oleoyl-rac-glycerol-1-phosphorylcholine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. 3-Oleoyl-rac-glycerol-1-phosphorylcholine has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, 3-Oleoyl-rac-glycerol-1-phosphorylcholine has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMUFBLWGFFICM-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305217
Record name Oleoyl lysophosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3542-29-8
Record name Oleoyl lysophosphatidylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3542-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oleoyl lysophosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleoyl lysophosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: The research mentions that diphosphatidylglycerol is essential for optimal activity of cytochrome c oxidase. What role does 1-oleoyl lysophosphatidylcholine play in this context?

A1: The research primarily focuses on the essential role of diphosphatidylglycerol for cytochrome c oxidase activity [, ]. While 1-oleoyl lysophosphatidylcholine is mentioned as a component of the assay mixture, the studies do not directly investigate its specific interaction with the enzyme. The research highlights that 1-oleoyl lysophosphatidylcholine alone cannot substitute for diphosphatidylglycerol in activating cytochrome c oxidase []. This suggests that the specific structure and properties of diphosphatidylglycerol are crucial for its interaction with the enzyme and subsequent activity.

Q2: The research paper discusses lysophospholipids in the context of human brain enzymes. Does this research shed any light on potential roles of 1-oleoyl lysophosphatidylcholine in the brain?

A2: While the research on lysophospholipid metabolizing enzymes in the human brain [] provides valuable insights into the general importance of lysophospholipids in brain function, it does not specifically investigate 1-oleoyl lysophosphatidylcholine. Further research would be needed to determine if the enzymatic pathways and functions described for other lysophospholipids in the brain are also relevant to 1-oleoyl lysophosphatidylcholine.

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